3-Bromo-N1-isopropylbenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-N1-isopropylbenzene-1,2-diamine could potentially involve electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H7BrN2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H,8-9H2 . The molecular weight of this compound is 187.04 .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve electrophilic aromatic substitution . This process is characterized by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.04 , a storage temperature at room temperature . It is a solid at room temperature .Scientific Research Applications
1. Coordination Chemistry and Thermochromism
- Nickel(II) Complexes : The compound has been used in the synthesis of nickel(II) complexes, exhibiting variable geometry and solid-state thermochromism. Complexes like [NiL2]Br2·3H2O, where L represents a derivative of the compound, have shown unique changes in coordination geometry upon heating, accompanied by a color change from yellow to green (Pariya et al., 1995).
2. Catalysis in Organic Synthesis
- Palladium-Mediated Reactions : The compound is involved in palladium-mediated N-arylation of heterocyclic diamines, offering insights into the chemoselectivity of these reactions (Cabello-Sanchez et al., 2007).
- Copper-Catalyzed Amination : It plays a role in copper-catalyzed 1,2-double amination reactions, which are integral in synthesizing heterocyclic compounds like tetrahydropyrazines (Fukudome et al., 2008).
3. Material Science
- Polyazomethine Synthesis : Used in the synthesis of bromo-substituted triphenylamine-based poly(azomethine)s, impacting the material's fluorescence and quantum efficiencies. Such materials are significant in the field of light-emissive polymers (Khalid et al., 2018).
4. Synthesis of Heterocyclic Compounds
- Organic Synthesis : It's applied in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic chemistry (Piltan, 2014).
5. Pharmaceutical Chemistry
- Medicinal Chemistry : The compound's derivatives are examined for their potential in medicinal chemistry, particularly in creating bioactive molecules with therapeutic properties (Michalson & Szmuszkovicz, 1989).
6. Organometallic Chemistry
- Iridium(III) Complexes : It's utilized in the synthesis of iridium(III) complexes, which are significant in the detection of ions like H+ and OH-, showcasing its utility in the development of sensors and probes (Alam et al., 2015).
Mechanism of Action
The mechanism of action for 3-Bromo-N1-isopropylbenzene-1,2-diamine likely involves electrophilic aromatic substitution . This process is characterized by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-1-N-propan-2-ylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLFHQVWZTCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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